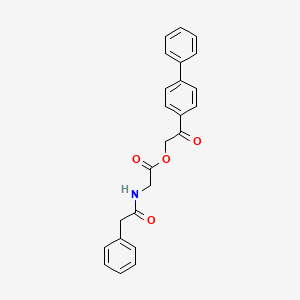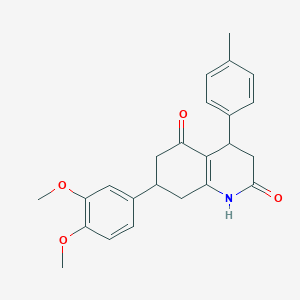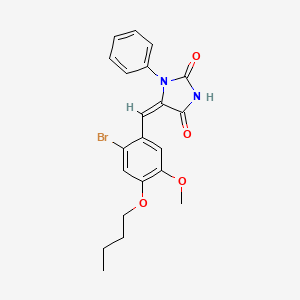
4-propionylphenyl 2-(4-methylphenyl)-4-quinolinecarboxylate
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to “4-Propionylphenyl 2-(4-Methylphenyl)-4-Quinolinecarboxylate,” involves several innovative methods. One approach includes the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with dimethyl acetylenedicarboxylate (DMAD) in the presence of potassium carbonate, leading to polyfunctionalized quinolines (Tominaga et al., 1994). Another method involves direct C-C bond cleavage of 1,3-dicarbonyl compounds as a single-carbon synthon for the synthesis of 2-aryl-4-quinolinecarboxylates, showcasing an efficient, metal-free process (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been analyzed through various techniques, including X-ray crystallography. For example, the structure of (E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)-3-(2-methoxyphenyl)prop-2-en-1-one was determined, revealing specific dihedral angles and hydrogen-bonded dimers, which are crucial for understanding the compound's physical and chemical behavior (Shahani et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including ligand-promoted triple sequential C-H activation reactions, to build molecular complexity from simpler structures. This methodology enables the synthesis of diverse 4-aryl-2-quinolinones from propionamides, illustrating the compound's reactivity and potential for creating complex molecules (Deng et al., 2014).
Physical Properties Analysis
The physical properties, including photoluminescent properties of quinoline derivatives, have been a subject of research due to their implications in the development of OLEDs and other electronic devices. Quinoline derivatives containing a biphenyl group and an α, β-diarylacrylonitrile unit emit blue to green fluorescence under UV irradiation, indicating their potential in electronic applications (Li et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their ability to act as cyclooxygenase-2 (COX-2) inhibitors, have been explored. The design and synthesis of 4-carboxyl quinoline derivatives with specific substituents have led to the identification of potent COX-2 inhibitors, demonstrating the compound's therapeutic potential (Zarghi et al., 2009).
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) 2-(4-methylphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c1-3-25(28)19-12-14-20(15-13-19)30-26(29)22-16-24(18-10-8-17(2)9-11-18)27-23-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUNCKOHBFYONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(methoxycarbonyl)amino]-4-methylbenzoate](/img/structure/B4641658.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4641667.png)


![2-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4641700.png)
![N-(2-ethylphenyl)-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4641701.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4641709.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B4641716.png)
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide](/img/structure/B4641728.png)
![4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4641747.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4641755.png)

